Strobilurin F

Beschreibung

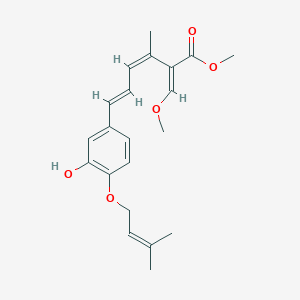

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (2E,3Z,5E)-6-[3-hydroxy-4-(3-methylbut-2-enoxy)phenyl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-15(2)11-12-26-20-10-9-17(13-19(20)22)8-6-7-16(3)18(14-24-4)21(23)25-5/h6-11,13-14,22H,12H2,1-5H3/b8-6+,16-7-,18-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDIAAUGKNWXHK-GEVYMXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C=C(C=C1)C=CC=C(C)C(=COC)C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCOC1=C(C=C(C=C1)/C=C/C=C(/C)\C(=C/OC)\C(=O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129145-63-7 | |

| Record name | Strobilurin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129145637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STROBILURIN F | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AO1255QMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Molecular Targets of Strobilurin F

Strobilurin F, like other strobilurin fungicides, primarily exerts its antifungal activity by inhibiting mitochondrial respiration. agroconsultasonline.comresearchgate.net This disruption of cellular energy production is the cornerstone of its fungicidal properties.

Inhibition of Mitochondrial Respiration by this compound

The primary mode of action for this compound and its synthetic analogues is the inhibition of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex. agroconsultasonline.comseedquest.comsci-hub.se This complex is a crucial component of cellular respiration in fungi and other eukaryotes. agroconsultasonline.comsci-hub.se

This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex. agroconsultasonline.comresearchgate.netsci-hub.seapsnet.orgrsc.orgresearchgate.net This binding site is located on the outer side of the inner mitochondrial membrane. researchgate.net The interaction of this compound at the Qo site is reversible. agroconsultasonline.com The specificity for the Qo site is a defining characteristic of strobilurin fungicides, and they are often referred to as Qo inhibitors (QoIs). researchgate.netresearchgate.net

Disruption of Electron Transfer and Adenosine (B11128) Triphosphate (ATP) Synthesis

By binding to the Qo site, this compound physically blocks the transfer of electrons from ubiquinol (B23937) (a reduced form of coenzyme Q) to cytochrome c1. agroconsultasonline.comresearchgate.netsci-hub.se This interruption halts the flow of electrons through the electron transport chain. agroconsultasonline.com The electron transport chain is directly coupled to the pumping of protons across the inner mitochondrial membrane, which generates a proton gradient. This gradient is the driving force for the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency, by ATP synthase. agroconsultasonline.comresearchgate.netbiorxiv.org Consequently, the inhibition of electron transfer by this compound leads to a halt in ATP production, depriving the fungal cell of the energy required for essential metabolic processes and ultimately leading to cell death. agroconsultasonline.comresearchgate.netsci-hub.sebiorxiv.org

Molecular Interactions of this compound with Cytochrome bc1 Complex

The efficacy of this compound as a fungicide is rooted in its precise molecular interactions with the cytochrome bc1 complex.

Characterization of Binding Site

The Qo site of cytochrome b is a pocket within the protein where ubiquinol normally binds. researchgate.netsci-hub.seresearchgate.netresearchgate.net Strobilurins, including this compound, fit into this pocket, effectively competing with the natural substrate. researchgate.net The binding is highly specific, and even small changes in the amino acid sequence of this site can lead to resistance. sci-hub.seapsnet.org For instance, a common mutation leading to resistance in many fungal pathogens is a single amino acid substitution at position 143, from glycine (B1666218) to alanine (B10760859) (G143A), within the cytochrome b protein. sci-hub.se This highlights the critical nature of the precise conformation of the binding pocket for the inhibitory action of strobilurins.

Structural Basis of Inhibition

The molecular structure of strobilurins, characterized by a β-methoxyacrylate group, is crucial for their binding to the Qo site. researchgate.net This toxophore is a common feature among all strobilurin fungicides and is thought to be directly involved in the binding interaction with the enzyme. researchgate.net Modeling studies have shown that the strobilurin molecule fits snugly into the Qo pocket. sci-hub.se The binding of the inhibitor physically obstructs the movement of electrons, thereby preventing the reduction of cytochrome c1 and the subsequent steps in the respiratory chain. agroconsultasonline.comsci-hub.se

Downstream Cellular and Metabolic Perturbations Induced by this compound

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular and metabolic effects. The primary consequence is a severe depletion of cellular ATP levels. seedquest.combiorxiv.org This energy crisis affects numerous ATP-dependent processes within the cell, including growth, development, and spore germination. researchgate.net

In some organisms, the blockage of the main respiratory pathway can lead to the activation of an alternative oxidase (AOX) pathway. seedquest.com This pathway can partially bypass the blocked Complex III, but it is less efficient in terms of ATP production. usda.gov Furthermore, the disruption of the electron transport chain can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress within the cell. biorxiv.org In plants, strobilurin treatment has been observed to cause changes in metabolism and growth, including an increase in nitrate (B79036) reductase activity and alterations in hormone levels. seedquest.comresearchgate.netuepg.br These effects can sometimes lead to a "greening effect," where treated plants exhibit delayed senescence and enhanced photosynthetic capacity. uepg.brresearchgate.net

Table of Research Findings on this compound and Related Compounds

| Finding | Organism(s) Studied | Key Methodologies | Reference(s) |

| Inhibition of mitochondrial respiration at Complex III | Fungi, Plants | Biochemical assays, Respirometry | seedquest.com, agroconsultasonline.com |

| Binding to the Qo site of cytochrome b | Fungi | Molecular modeling, Resistance studies | apsnet.org, sci-hub.se, researchgate.net |

| Disruption of electron transfer and ATP synthesis | Fungi | Spectrophotometry, ATP assays | agroconsultasonline.com, researchgate.net, biorxiv.org |

| Characterization of the G143A resistance mutation | Fungal pathogens | DNA sequencing, PCR-RFLP | apsnet.org, sci-hub.se, apsnet.org, researchgate.net |

| Downstream metabolic changes (e.g., increased nitrate reductase) | Plants | Enzyme assays, Metabolomics | seedquest.com, uepg.br |

Impact on Fungal Growth and Development

This compound belongs to the strobilurin class of fungicides, which are known for their potent and specific mechanism of action against a wide array of pathogenic fungi. cabidigitallibrary.orgnih.gov The primary molecular target for all strobilurin fungicides is the cytochrome bc1 complex (also known as Complex III) located in the inner mitochondrial membrane of fungal cells. frontiersin.orgagroconsultasonline.com this compound, like other compounds in its class, binds to the quinone outside (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex. frontiersin.orgagroconsultasonline.com

This binding action effectively blocks the electron transfer between cytochrome b and cytochrome c1. agroconsultasonline.commdpi.com The interruption of the mitochondrial electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. researchgate.net As a result, the fungal cell is deprived of the energy required for essential metabolic processes, leading to the cessation of growth and eventual cell death. cabidigitallibrary.org

The impact of this energy disruption is particularly pronounced during stages of the fungal life cycle that are highly energy-dependent. Research on strobilurin fungicides has demonstrated that processes such as spore germination and the motility of zoospores are exceptionally sensitive to their inhibitory effects. agroconsultasonline.com By preventing these initial stages of infection, this compound can effectively inhibit the establishment and spread of fungal diseases. frontiersin.orgplantsciencejournal.com The broad-spectrum activity of strobilurins means they are effective against all four major groups of plant pathogenic fungi: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes. agroconsultasonline.complantsciencejournal.com

While specific quantitative data on the inhibitory concentrations of this compound against various fungal species are not extensively detailed in publicly available research, the general effects on fungal growth and development are well-established for the strobilurin class.

Table 1: Effects of Strobilurin Fungicides on Fungal Growth and Development

| Fungal Process | Effect of Strobilurin Action | Reference |

| Mitochondrial Respiration | Inhibition of the electron transport chain at Complex III, blocking ATP synthesis. | frontiersin.orgagroconsultasonline.com |

| Spore Germination | Strongly inhibited due to high energy requirements. | agroconsultasonline.com |

| Mycelial Growth | Growth is arrested as the fungus is starved of energy. | frontiersin.org |

| Zoospore Motility | Inhibited, preventing motile spores from reaching host surfaces. | agroconsultasonline.com |

Biological Activities and Efficacy Research of Strobilurin F

Fungicidal Spectrum and Activity of Strobilurin F

The fungicidal action of this compound is characterized by its ability to disrupt critical stages of fungal development, particularly spore germination and mycelial growth, across a wide range of pathogenic fungi. google.comresearchgate.net

Inhibition of Mycelial Growth and Spore Germination

This compound is a potent inhibitor of fungal spore germination and is also effective against mycelial growth. google.comresearchgate.net The primary mechanism involves the disruption of mitochondrial respiration, which is a highly energy-demanding process during these developmental stages. researchgate.netbibliotekanauki.pl By inhibiting the electron transport chain, this compound effectively halts the energy production necessary for spores to germinate and for mycelia to expand. researchgate.netnih.gov

Research has consistently shown that the spore germination stage is particularly sensitive to strobilurin fungicides. researchgate.netbibliotekanauki.pl While they do inhibit the growth of existing mycelium, their preventative action by stopping spore germination is a key aspect of their efficacy. google.commsu.edu Studies comparing different fungicides have noted that strobilurins, including pyraclostrobin (B128455), effectively inhibit both mycelial growth and spore germination of various pathogens. researchgate.netjournals.ac.za For example, in studies on Phomopsis viticola, strobilurin fungicides were shown to inhibit both processes effectively. journals.ac.za

Table 1: Efficacy of Strobilurin Fungicides on Fungal Development Stages

| Fungal Stage | Efficacy of this compound | Reference |

|---|---|---|

| Spore Germination | High Inhibition | google.comresearchgate.netbibliotekanauki.plmsu.edu |

Activity Against Specific Fungal Pathogens

This compound (pyraclostrobin) exhibits a broad spectrum of activity, controlling major plant pathogens from the Ascomycete, Basidiomycete, Deuteromycete, and Oomycete classes. agroconsultasonline.comcabidigitallibrary.orgplantsciencejournal.com This wide range of activity makes it a valuable tool for managing numerous diseases in a variety of crops, including cereals, grapes, vegetables, and fruits. apsnet.orgmsu.educabidigitallibrary.org

Its efficacy has been demonstrated against diseases such as powdery mildew, downy mildew, Phomopsis cane and leaf spot, and black rot in grapes. msu.edu In berry crops, it is effective against fruit rot and various foliar fungi. msu.edu The translaminar activity of strobilurins allows the compound to move from one side of a leaf to the other, providing protection to both surfaces. msu.edu

Table 2: Spectrum of Activity of this compound (Pyraclostrobin) Against Fungal Pathogens

| Fungal Class | Examples of Controlled Diseases | Reference |

|---|---|---|

| Ascomycetes | Powdery Mildew, Black Rot, Phomopsis Cane and Leaf Spot | msu.eduagroconsultasonline.complantsciencejournal.com |

| Basidiomycetes | Rusts | agroconsultasonline.complantsciencejournal.com |

| Deuteromycetes | Leaf Spotting Fungi, Fruit Rotters | agroconsultasonline.comcabidigitallibrary.org |

Physiological Effects of this compound on Plants (Non-Pathogen Related)

In addition to its fungicidal properties, this compound induces several physiological effects in plants that can lead to enhanced growth and resilience, even in the absence of disease. seedquest.comresearchgate.netapsnet.orghorizonepublishing.com These effects are often collectively referred to as "plant health" benefits.

Influence on Photosynthesis and Carbon Assimilation

This compound can influence plant photosynthesis, although the effects can vary depending on the plant species and environmental conditions. researchgate.net Some research indicates that pyraclostrobin can enhance the net rate of photosynthesis. horizonepublishing.comresearchgate.net This may be due to a temporary reduction in plant respiration, which leads to lower carbon dioxide loss and consequently, more energy available for the plant. researchgate.netunesp.br Studies on tomato plants showed that the application of pyraclostrobin increased CO2 assimilation by 64%. mdpi.com

Conversely, other studies have reported that strobilurins, including pyraclostrobin, can reduce the net CO2 assimilation rate, transpiration rate, and stomatal conductance in crops like wheat, barley, and soybeans under certain conditions. researchgate.net It is hypothesized that strobilurins might act on ATP production in guard cells or affect mesophyll photosynthesis, leading to stomatal closure. researchgate.net

Table 3: Reported Effects of this compound on Photosynthesis

| Plant | Effect on Photosynthesis | Finding | Reference |

|---|---|---|---|

| Wheat | Enhanced net photosynthesis rate. | Treated leaves showed a higher rate of photosynthesis. | horizonepublishing.com |

| Tomato | Increased CO2 assimilation. | CO2 assimilation increased by 64% with pyraclostrobin application. | mdpi.com |

Modulation of Nitrogen Metabolism and Utilization

A significant physiological effect of this compound is the enhancement of nitrogen metabolism. seedquest.comhorizonepublishing.com Research has shown that pyraclostrobin can increase the activity of nitrate (B79036) reductase, the key enzyme that catalyzes the first step of nitrate assimilation—the reduction of nitrate to nitrite. seedquest.comresearchgate.netuepg.br

In studies with wheat plants grown in hydroponic culture, foliar application of F 500 (pyraclostrobin) led to an increase in nitrate reductase activity in the dark by more than 70% a few hours after application. seedquest.com This stimulation of nitrate reductase activity can lead to increased nitrate uptake from the soil and improved nitrogen assimilation, which is particularly beneficial for plant growth when nitrogen is a limiting factor. seedquest.comresearchgate.net Although nitrogen uptake and reduction are enhanced, the relative protein content and C/N ratios in treated plants often remain similar to controls, indicating that the additional nitrogen is utilized for enhanced growth. researchgate.net

Table 4: Effect of this compound on Nitrogen Metabolism in Wheat

| Parameter | Observation | Reference |

|---|---|---|

| Nitrate Reductase Activity | Increased by over 70% in the dark after application. | seedquest.com |

| Nitrate Uptake | Root uptake of nitrate increased following leaf treatment. | seedquest.com |

Enhancement of Plant Stress Responses (Biotic and Abiotic)

This compound has been shown to bolster plant defenses and improve tolerance to various environmental stresses. seedquest.comresearchgate.net One key mechanism is the modulation of plant hormones. Pyraclostrobin can inhibit the biosynthesis of ethylene (B1197577), a hormone that promotes senescence, thereby delaying leaf aging and prolonging photosynthetic activity. seedquest.comresearchgate.net It has also been observed to increase the endogenous levels of abscisic acid (ABA), a hormone that helps plants adapt to drought and cold temperatures by regulating water status. seedquest.comuepg.br

Furthermore, this compound can alleviate oxidative stress, which occurs under unfavorable environmental conditions. seedquest.com It achieves this by increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and peroxidase. seedquest.commdpi.comresearchgate.net In winter barley, for example, plants treated with F 500 did not develop physiological leaf spots associated with oxidative stress, which were present on untreated plants. seedquest.com

Beyond abiotic stress, this compound can also "prime" the plant's inherent defense system against pathogens. seedquest.comuepg.brresearchgate.net Treated plants have shown an augmented and earlier activation of defense-related genes, such as those for PR-1 proteins, upon subsequent pathogen attack. seedquest.com This suggests that this compound can enhance the plant's own ability to fight off infections. uepg.brresearchgate.net

Table of Mentioned Compounds

Hormonal Regulation and Senescence Delay

This compound, also known as pyraclostrobin or F 500, has demonstrated significant effects on the internal hormonal balance of plants, which contributes to a delay in the senescence process. seedquest.comcdnsciencepub.comuepg.br Research has shown that these physiological effects extend beyond simple fungicidal action, influencing plant health and longevity. uepg.brhorizonepublishing.com

The delay in leaf senescence is a well-documented effect of this compound treatment. seedquest.comhorizonepublishing.com In studies on wheat leaf discs, exposure to this compound inhibited the loss of chlorophyll (B73375), a key indicator of senescence. seedquest.comuepg.br A maximum delay in leaf aging, with an 82% higher total chlorophyll level compared to untreated controls, was observed. seedquest.comhorizonepublishing.com This "greening effect" keeps the plant photosynthetically active for a longer period. horizonepublishing.commdpi.com

This retardation of senescence is closely linked to the regulation of key plant hormones, particularly ethylene, auxin, and abscisic acid (ABA). seedquest.comresearchgate.net

Ethylene Reduction: this compound inhibits the biosynthesis of ethylene, a plant hormone known to promote aging and ripening. seedquest.comuepg.brmdpi.com It achieves this by reducing the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the enzyme that produces ACC, the immediate precursor to ethylene. seedquest.comuepg.br Consequently, both ACC levels and ethylene formation are significantly reduced in treated plants, a primary factor in delaying senescence. seedquest.comseedquest.com

Auxin Increase: Treatment with this compound leads to a rise in the endogenous levels of indole-3-ylacetic acid (IAA), the most common natural auxin. seedquest.com Low levels of auxin are known to delay leaf senescence and stimulate various growth processes. seedquest.com It is hypothesized that this increase may result from the degradation of this compound into L-tryptophan, a natural precursor to IAA in wheat. seedquest.com

Abscisic Acid (ABA) Modulation: The compound also causes a concentration-dependent increase in ABA levels. seedquest.com ABA is a multifaceted hormone that can improve a plant's water status under drought conditions but can also promote senescence at high concentrations. seedquest.com

The collective impact of these hormonal shifts—inhibited ethylene production, increased auxin levels, and modulated ABA—alters the plant's hormonal balance in a way that delays leaf aging and enhances tolerance to stress. seedquest.comuepg.br

Table 1: Effects of this compound (Pyraclostrobin) on Hormonal Regulation and Senescence in Wheat

| Parameter Measured | Observed Effect | Implication for the Plant | Reference |

| Chlorophyll Content | Up to 82% higher level relative to control in senescing leaf discs. | Delayed senescence, prolonged photosynthetic activity. | seedquest.comhorizonepublishing.com |

| Ethylene Formation | Significantly reduced. | Delayed aging and ripening processes. | seedquest.commdpi.com |

| ACC Synthase Activity | Inhibited in shoots of water-stressed plants. | Reduced production of ethylene precursor. | seedquest.comuepg.br |

| ACC Levels | Decreased. | Direct cause of reduced ethylene formation. | seedquest.comseedquest.com |

| Indole-3-acetic acid (IAA) Levels | Increased. | Promotion of growth and delay of senescence. | seedquest.com |

| Abscisic Acid (ABA) Levels | Increased (up to 269% of control). | Improved stress adaptation (e.g., drought). | seedquest.com |

Potential Beyond Direct Fungicidal Action (e.g., Systemic Acquired Resistance Activation Against Bacterial and Viral Infections)

Beyond its established role as a fungicide, this compound exhibits the ability to enhance a plant's innate defense mechanisms against a broader range of pathogens, including bacteria and viruses. seedquest.comresearchgate.netnih.gov This is achieved by activating a state of heightened resistance, often referred to as systemic acquired resistance (SAR). researchgate.netnih.gov

Research using the tobacco plant (Nicotiana tabacum cv. Xanthi nc) and Tobacco Mosaic Virus (TMV) model system has provided significant insights into this phenomenon. seedquest.comuepg.br Pre-treatment of tobacco leaves with this compound was found to enhance their resistance to subsequent TMV infection. seedquest.comnih.gov This enhanced resistance is visually evident through the formation of significantly smaller necrotic lesions compared to those on untreated plants. seedquest.comuepg.brnih.gov The fungicide itself does not directly inhibit the virus's ability to infect the plant. uepg.brresearchgate.net

The mechanism behind this induced resistance involves priming the plant to activate its cellular defense responses more rapidly and robustly upon pathogen attack. nih.govresearchgate.net Specifically, in this compound-treated tobacco plants, the expression of Pathogenesis-Related (PR-1) genes and the accumulation of their corresponding proteins are induced much earlier following a TMV infection compared to untreated plants. seedquest.comuepg.br

Interestingly, this induced resistance appears to operate independently of salicylic (B10762653) acid (SA), a critical signaling molecule for conventional SAR. nih.gov Studies have shown that this compound effectively enhances TMV resistance even in transgenic NahG tobacco plants, which are engineered to be incapable of accumulating significant levels of SA. nih.govresearchgate.net This suggests that this compound either functions downstream of SA in the signaling pathway or activates a parallel, SA-independent defense mechanism. nih.govresearchgate.net

The protective effects are not limited to viral pathogens. This compound has also been shown to enhance resistance against the bacterial pathogen Pseudomonas syringae pv. tabaci, the causal agent of wildfire disease in tobacco. nih.gov This indicates that this compound can prime the plant for a potentiated defense against diverse pathogens. researchgate.netnih.gov

Table 2: Research Findings on this compound (Pyraclostrobin) and Induced Pathogen Resistance

| Plant Model | Pathogen | Key Finding | Mechanism of Action | Reference |

| Tobacco (Nicotiana tabacum cv. Xanthi nc) | Tobacco Mosaic Virus (TMV) | Enhanced resistance, evidenced by smaller necrotic lesions. | Earlier and stronger induction of PR-1 gene expression and protein accumulation post-infection. | seedquest.comuepg.brnih.gov |

| Tobacco (Nicotiana tabacum cv. Xanthi nc) | Pseudomonas syringae pv. tabaci | Enhanced resistance against the bacterial pathogen. | Priming of cellular defense responses. | nih.gov |

| Transgenic Tobacco (NahG) | Tobacco Mosaic Virus (TMV) | Enhanced resistance was still active in plants unable to accumulate salicylic acid. | Functions independently of or downstream from the salicylic acid signaling pathway. | nih.govresearchgate.net |

Biosynthesis and Structure Activity Relationship Sar Studies of Strobilurin F

Natural Occurrence and Isolation from Fungal Sources

Strobilurins are a class of natural products first identified in 1977 from the mycelium of the wood-rotting fungus Strobilurus tenacellus. researchgate.netrsc.org These compounds are produced by a variety of Basidiomycete fungi, which are known for inhabiting decaying plant material in woodland soils. nih.govnih.gov Genera of Basidiomycetes known to produce strobilurins include Strobilurus, Oudemansiella, Xerula, Hydropus, Mycena, Filoboletus, Crepidotus, and Cyphellopsis. rsc.org

While the majority of strobilurin-producing organisms are Basidiomycetes, they have also been isolated from the Ascomycete fungus, Bolinea lutea. rsc.org Specifically, Strobilurin F, along with Strobilurins G and H, was first isolated from cultures of Bolinea lutea. springernature.comnih.gov These strobilurins are distinguished from previously identified analogues by their aromatic substitution patterns. nih.gov The natural role of these compounds is thought to be in defending the producing fungus from competition by other microbes present in their environment. nih.gov

The isolation of strobilurins from fungal cultures typically involves fermentation of the producing organism, followed by extraction and purification of the metabolites. springernature.com High-performance liquid chromatography (HPLC) has been successfully employed to separate the various strobilurin components produced by a single organism. springernature.comnih.gov

Biosynthetic Pathways of Strobilurin Compounds

The biosynthesis of strobilurin compounds, including this compound, is a complex process involving a dedicated biosynthetic gene cluster (BGC). researchgate.netnih.gov This cluster encodes a suite of enzymes that work in a coordinated fashion to assemble the characteristic strobilurin scaffold from simple precursors. nih.govresearchgate.net

Polyketide Synthase (PKS) Mediated Assembly

The core of the strobilurin molecule is assembled by a highly reducing polyketide synthase (PKS). researchgate.netnih.gov Isotopic labeling studies have confirmed that strobilurins are polyketides. researchgate.netrsc.org The PKS responsible for strobilurin biosynthesis, encoded by the gene stpks1, is an unusual fungal PKS featuring C-terminal hydrolase and methyltransferase domains. researchgate.net This enzyme catalyzes the iterative extension of a starter unit with malonyl-CoA, with one C-methylation step occurring during the chain assembly. researchgate.netnih.gov The result of this PKS-mediated synthesis is the linear tetraketide, prestrobilurin A, which is the first enzyme-free intermediate in the pathway. researchgate.netnih.gov

Role of Oxidative Rearrangement Enzymes

A key step in the biosynthesis of strobilurins is the formation of the β-methoxyacrylate toxophore, which is essential for their antifungal activity. researchgate.netnih.govresearchgate.net This critical transformation is catalyzed by an FAD-dependent oxygenase, encoded by the gene str9. nih.govresearchgate.netnih.gov This enzyme facilitates an unusual oxidative rearrangement of prestrobilurin A. researchgate.netuni-hannover.de The proposed mechanism involves the epoxidation of the 2,3-olefin of prestrobilurin A, followed by a Meinwald rearrangement to yield an aldehyde intermediate. uniprot.org This aldehyde then undergoes enolization to form the characteristic β-methoxyacrylate skeleton. uniprot.org The discovery of a novel biphenyl (B1667301) metabolite, pseudostrobilurin B, provides evidence for the involvement of an epoxide intermediate in this key rearrangement. rsc.org

Methyltransferase Activities

Two distinct O-methyltransferases, Str2 and Str3, are required to complete the biosynthesis of strobilurin A. rsc.orgresearchgate.netnih.gov These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to hydroxyl or carboxyl groups of the acceptor molecule. rsc.org The two O-methyl groups are crucial for the antifungal activity of strobilurins. rsc.org Research has shown that the O-methylation process is regioselective. rsc.orgrsc.org Str2 acts first, selectively methylating the carboxyl group of the strobilurin precursor. nih.govrsc.org Subsequently, Str3 catalyzes the methylation of the enol group to form the final strobilurin A structure. nih.govrsc.org Interestingly, Str3 cannot methylate the related compound bolineol. nih.govrsc.org

Precursor Compounds and Intermediate Derivatization

The biosynthesis of strobilurins begins with an uncommon starter unit, benzoyl-CoA. researchgate.netbristol.ac.uk This starter unit is derived from the amino acid phenylalanine, which is first converted to cinnamic acid. rsc.orgnih.govuniprot.org The cinnamic acid is then degraded to benzoate, which is subsequently activated to its CoA thioester, benzoyl-CoA. nih.govuniprot.org The PKS then uses this benzoyl-CoA to initiate the polyketide chain synthesis. researchgate.net The first enzyme-free intermediate in the pathway is prestrobilurin A. nih.gov Following the action of the PKS, the intermediate undergoes the crucial oxidative rearrangement and subsequent methylations as described above. rsc.orgresearchgate.net Studies involving precursor-directed biosynthesis, where analogues of natural substrates are fed to the producing cultures, have enabled the production of novel halogenated and pyridyl strobilurin analogues. rsc.org

Structure-Activity Relationships of this compound and Analogues

The biological activity of strobilurins is intrinsically linked to their chemical structure, particularly the β-methoxyacrylate toxophore. oup.com This functional group is responsible for inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex, thereby blocking electron transfer and ATP synthesis. agroconsultasonline.com

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antifungal potency of strobilurin analogues. Research has shown that the (E)-methyl β-methoxyacrylate moiety is a critical component for activity. asianpubs.org Modifications to this toxophore, or its absence, often lead to a significant loss of inhibitory activity. oup.com

The aromatic ring of the strobilurin scaffold is another key area for modification and SAR studies. For instance, the introduction of an electron-withdrawing group on the phenyl ring has been shown to increase antifungal activity. mdpi.com The position of substitution on the phenyl ring is also important, with 2-substituted derivatives often exhibiting greater activity than 3- or 4-substituted analogues. mdpi.com In contrast, the introduction of a chlorine atom on the benzene (B151609) ring has been found to be detrimental to fungicidal activity in some cases. rsc.org

Importance of the (E)-β-Methoxyacrylate Moiety (Toxophore)

The fungicidal potency of strobilurins is intrinsically linked to a specific structural feature: the (E)-β-methoxyacrylate group. researchgate.netrsc.org This functional group is widely recognized as the essential "toxophore," or the active part of the molecule responsible for its biological effect. rsc.orgrsc.org The primary mechanism of action for strobilurin fungicides involves the inhibition of mitochondrial respiration within the fungal cell. researchgate.netsci-hub.se

The (E)-β-methoxyacrylate moiety binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as complex III) in the inner mitochondrial membrane. rsc.orgrsc.orgsci-hub.se This binding action effectively blocks the transfer of electrons between cytochrome b and cytochrome c1. sci-hub.se The disruption of the electron transport chain halts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and death. rsc.org

The critical nature of this moiety is underscored by studies on synthetic analogues. researchgate.net Compounds lacking the methyl β-methoxyacrylate group have been shown to be significantly less active. researchgate.net For instance, synthetic intermediates without this toxophore were found to be over 20 times less active than their counterparts that possessed it. researchgate.net Furthermore, modifications to this core structure, such as replacing the methoxy (B1213986) group with a benzoxy group, can result in a near-complete loss of inhibitory activity. researchgate.net The planarity of the β-methoxyacrylate unit and the specific E-configuration relative to the ester group are crucial for effective binding to the target site. mdpi.com This structural arrangement is a common feature across naturally occurring strobilurins and their highly potent synthetic derivatives. mdpi.com

Molecular Modifications and Efficacy Enhancement

While the (E)-β-methoxyacrylate toxophore is essential, natural strobilurins like Strobilurin A are often unsuitable for agricultural use due to their photochemical instability and volatility. sci-hub.seniscpr.res.in This led to extensive research focused on molecular modifications to create synthetic analogues with improved stability, a broader spectrum of activity, and enhanced efficacy. niscpr.res.inacs.org

A pivotal strategy in the development of commercial strobilurin fungicides was the replacement of the unstable (Z)-olefinic bond or polyene chain found in natural strobilurins with more robust chemical structures. sci-hub.seasianpubs.org For example, substituting this part of the molecule with an ortho-disubstituted benzene ring led to stilbene (B7821643) analogues that were significantly more stable in light. sci-hub.se This concept formed the basis for many successful commercial products.

Structure-activity relationship (SAR) studies have demonstrated that the chemical structure of strobilurins can be generally divided into three parts: the toxophore, a central bridge or linker, and a terminal side chain. asianpubs.org Modifications to the linker and side chain have profound effects on the fungicide's properties.

Key areas of modification include:

The Linker: The nature of the chemical bridge connecting the toxophore to the side chain is critical for activity. Studies have shown that linkers such as an oxime ether skeleton are crucial for maintaining high fungicidal activity in certain classes of analogues. nih.gov Increasing the distance between the toxophore and the side chain pharmacophore using linkers like amino acids has also been explored to optimize interaction with the target enzyme. nih.gov

The Side Chain: The terminal group offers a major opportunity for structural diversification to enhance performance. Introducing various heterocyclic rings, such as 1,2,4-triazole, 1,3,5-triazine (B166579), or arylpyrazole, into the side chain has led to the discovery of novel fungicides with potent and broad-spectrum activity. asianpubs.orglew.roresearchgate.netnih.gov For instance, the introduction of a 1,2,3-thiadiazole (B1210528) ring was found to greatly improve the fungicidal activity of some analogues. researchgate.net

Substitution Patterns: The placement of substituents on the aromatic rings within the molecule significantly influences efficacy. In some arylpyrazole-containing analogues, ortho-substitution on the phenyl ring was found to be beneficial for activity. researchgate.net For other series, introducing large, electropositive groups at the 4-position of a benzene ring was shown to be advantageous. rsc.org

The following table summarizes findings from a study on novel strobilurin analogues containing arylpyrazole rings, highlighting the impact of different substituents on fungicidal activity against Rhizoctonia solani.

Table 1: Fungicidal Activity of Selected Strobilurin Analogues

| Compound ID | Substituent (R) on Phenyl Ring | Inhibition Rate (%) at 0.1 µg/mL | Reference |

|---|---|---|---|

| 5c | 2-Cl | 98.94 | researchgate.netnih.gov |

| 7a | 2-CH₃ | 83.40 | researchgate.netnih.gov |

| 6c | 2-Cl | 71.40 | researchgate.netnih.gov |

| 3b | 4-Cl | 65.87 | researchgate.netnih.gov |

| Pyraclostrobin (B128455) | (Commercial Standard) | <65.87 | researchgate.netnih.gov |

These examples demonstrate that targeted molecular modifications are a powerful tool for enhancing the fungicidal properties of strobilurin analogues, leading to compounds with superior performance compared to both natural strobilurins and earlier synthetic versions.

Chemical Synthesis Strategies for this compound Analogues

The chemical synthesis of this compound analogues and other related derivatives is a field of significant interest, driven by the need to develop new fungicides with improved properties. Synthetic strategies are typically designed to be convergent, allowing for the flexible combination of the essential toxophore with various side chains. A common approach involves the preparation of key intermediates that can be readily modified.

One general strategy involves building the core structure from relatively simple starting materials. For example, a multi-step synthesis can be employed to create oxyimino hexanoic acid and hexanoate (B1226103) derivatives, which serve as the backbone for the strobilurin analogues. niscpr.res.in This process often involves the reaction of a beta-aryl oxohexanoic acid derivative with a methyloxy amine compound to form a Schiff's base, which is then esterified. niscpr.res.in

A representative synthetic scheme is outlined below:

Scheme 1: General Synthesis of Strobilurin Hexanoate Analogues

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Beta-aryl oxohexanoic acid (5) + Methyloxy amine (6) | Methanol (B129727) (solvent), Triethylamine (TEA) catalyst, Room Temperature | Substituted methyl oxyimino hexanoic acid (Schiff's base) (7) | niscpr.res.in |

| 2 | Substituted methyl oxyimino hexanoic acid (7) | Methanol (solvent), Sulfuric acid (catalyst), Room Temperature | Substituted methyl oxyimino hexanoate (8) | niscpr.res.in |

Another versatile approach relies on creating a key intermediate that already contains the toxophore or a precursor to it. For instance, (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is a valuable intermediate that can be reacted with various nucleophiles, such as substituted phenols or heterocyclic thiols, to generate a diverse library of analogues. nih.govlew.ro

The synthesis of analogues containing a 1,3,5-triazine ring provides a further example of these modular strategies. The synthesis involves several key steps:

Preparation of an acetal (B89532) intermediate from a starting ketone. asianpubs.org

Reaction of the acetal with a brominated intermediate in the presence of a base like potassium carbonate to form a larger intermediate. asianpubs.org

Formation of a double bond via a catalyzed elimination reaction to create the reactive strobilurin core structure. asianpubs.org

Finally, this core structure is reacted with various substituted phenols to yield the target triazine-containing strobilurin analogues. asianpubs.org

These synthetic methodologies allow chemists to systematically alter the structure of strobilurin analogues, facilitating the exploration of structure-activity relationships and the optimization of fungicidal properties.

Environmental Dynamics and Bioremediation of Strobilurin F

Degradation Pathways of Strobilurin F in Environmental Compartments

Strobilurin compounds, once released into the environment, are subject to transformation through various chemical and biological pathways. jchr.org Their residues can be found in soil, water, and air following field applications. jchr.org The degradation can occur through abiotic (non-biological) and biotic (biological) processes. frontiersin.orgnih.gov

Abiotic degradation involves non-living environmental factors breaking down a chemical compound. For strobilurins, key abiotic processes include photodecomposition (photolysis) and hydrolysis. frontiersin.orgresearchgate.net

Photolysis: This process, degradation by light, is a significant pathway for the breakdown of many strobilurins. frontiersin.org For instance, the degradation rate of pyraclostrobin (B128455) was found to be faster under UV photolysis compared to sunlight in aqueous solutions. frontiersin.org The photochemical reactivity of azoxystrobin (B1666510), a related strobilurin, increases as the polarity of the solvent decreases, suggesting that photodegradation is more likely to occur on the surface of crop leaves or within the plant cuticle. researchgate.net The number of sunshine hours is a key factor influencing the photolysis of trifloxystrobin (B1683241) under field conditions. frontiersin.org

Hydrolysis: This is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolysis of the ester moiety is a major metabolic pathway for azoxystrobin. nih.gov For pyraclostrobin, degradation in aqueous solutions via hydrolysis has also been evaluated. frontiersin.org The persistence of kresoxim-methyl, another strobilurin, is significantly affected by factors like temperature and pH in aqueous environments, where it readily forms acid metabolites. researchgate.net However, some strobilurins, like mandestrobin, which has a unique methoxyacetamide structure, show resistance to alkaline hydrolysis. frontiersin.org

A proposed degradation pathway for pyraclostrobin via photocatalysis has been described, indicating the complexity of abiotic transformations. researchgate.net

Biotic degradation, primarily driven by microorganisms, is considered the most significant pathway for the removal of strobilurin fungicides from the environment. frontiersin.orgnih.gov The fundamental degradation pathways for strobilurins generally involve several key reactions. frontiersin.orgnih.gov These include the hydrolysis of the methyl ester group, hydroxylation of the aromatic ring, and the reduction or oxidation of the double bond in the acrylic part of the molecule. frontiersin.orgnih.gov

The double bond within the acrylic moiety of strobilurins is particularly susceptible to various degradation mechanisms. frontiersin.orgnih.gov The primary and most common initial step in the biological breakdown of strobilurins is the hydrolysis of the methyl ester group in the toxophore, which renders the compound non-fungicidal. researchgate.net This hydrolysis has been observed for several strobilurins, including azoxystrobin and trifloxystrobin. researchgate.net Following initial transformations, the resulting products can be further conjugated with biological molecules like glutathione. frontiersin.orgnih.gov

Microbial Degradation of this compound

Microbial degradation is a form of bioremediation that utilizes microorganisms to break down environmental pollutants. frontiersin.orgnih.gov This process is increasingly viewed as an efficient and environmentally friendly strategy for eliminating pesticide residues. frontiersin.orgnih.gov Microorganisms can use pesticide residues as a source of carbon and nitrogen for their growth. researchgate.net

A number of microorganisms capable of degrading strobilurin fungicides have been isolated and identified from various environments. nih.govasm.org Bacteria, in particular, play a critical role in the biodegradation of these compounds. frontiersin.orgnih.gov The repeated application of strobilurins can influence the microbial biodiversity in soil, potentially leading to a shift from fungal to bacterial dominance in soil activities. frontiersin.orgnih.gov

Several bacterial genera have been identified for their ability to degrade strobilurins. asm.org A Klebsiella strain was found to be capable of degrading pyraclostrobin. asm.org Research has also identified strains of Stenotrophomonas maltophilia, Bacillus amyloliquefaciens, Bacillus flexus, and Arthrobacter oxydans that can use trifloxystrobin as a carbon source. asm.org Furthermore, Rhodanobacter sp. and Cupriavidus sp. have been shown to degrade azoxystrobin. asm.org The bacterial strain Hyphomicrobium sp. DY-1 was isolated for its ability to degrade a range of strobilurin fungicides, including pyraclostrobin. researchgate.netasm.org

Below is a table of microorganisms identified as capable of degrading various strobilurin fungicides.

| Microorganism Genus/Species | Strobilurin(s) Degraded | Reference |

| Klebsiella sp. | Pyraclostrobin | asm.org |

| Stenotrophomonas maltophilia | Trifloxystrobin | asm.org |

| Bacillus amyloliquefaciens | Trifloxystrobin | asm.org |

| Bacillus flexus | Trifloxystrobin | asm.org |

| Arthrobacter oxydans | Trifloxystrobin | asm.org |

| Arthrobacter sp. | Strobilurins (general) | mdpi.com |

| Rhodanobacter sp. | Azoxystrobin | asm.org |

| Cupriavidus sp. | Azoxystrobin | asm.org |

| Ochrobactrum anthropi | Azoxystrobin | asm.org |

| Hyphomicrobium sp. | Trifloxystrobin, Pyraclostrobin, Picoxystrobin, Azoxystrobin | asm.org |

| Sphingomonas sp. | Aromatic compounds (implicated in fungicide degradation) | mdpi.com |

The microbial breakdown of strobilurins is facilitated by specific enzymes. asm.org The hydrolysis of the carboxyl ester bond is a central step in this process, pointing to the crucial role of esterase enzymes. nih.gov Specifically, carboxylesterase is considered key to the detoxification and biodegradation of strobilurins like pyraclostrobin. frontiersin.orgnih.gov

A novel esterase, designated StrH, was identified in the bacterium Hyphomicrobium sp. strain DY-1. asm.orgnih.gov This enzyme is responsible for the detoxification of strobilurin fungicides. asm.orgresearchgate.net StrH catalyzes the de-esterification of a variety of strobilurins, including trifloxystrobin, picoxystrobin, pyraclostrobin, and azoxystrobin. asm.org This enzymatic reaction breaks the ester linkage, generating the corresponding parent acid and methanol (B129727), which detoxifies the fungicide. asm.orgasm.org For example, the catalytic efficiency (kcat/Km) of StrH for pyraclostrobin was determined to be 2.94 ± 0.02 μM−1 · s−1. asm.org

Some research has also suggested the involvement of subtilisin-like carboxypeptidases in the hydrolysis of the methyl ester group of strobilurins. researchgate.net While the enzymatic mechanisms are a critical area of study, detailed information on the full range of enzymes and their corresponding genes is still limited. frontiersin.orgnih.gov

The metabolic pathways for strobilurin degradation in microorganisms are complex and involve several steps. frontiersin.orgnih.gov The initial and primary degradation mechanism is generally the hydrolysis of the carboxylester group by an esterase enzyme. frontiersin.orgnih.gov This step is consistent across different strobilurin compounds and degrading microorganisms. frontiersin.org

In the case of Hyphomicrobium sp. DY-1, the degradation of strobilurins is initiated by the StrH esterase, which hydrolyzes the parent compound into its corresponding acid form and methanol. asm.org This de-esterification process is a detoxification step, as the resulting acid metabolite is less toxic. asm.orgnih.gov The ability of Hyphomicrobium strains to grow on methanol suggests they can further utilize the byproducts of this initial degradation step. asm.org

While the initial hydrolysis is well-documented, subsequent steps in the metabolic pathway, such as the cleavage of the aromatic rings, have been suggested for some bacteria but are less universally understood. researchgate.net The prediction of metabolic pathways in fungicide-treated soils indicates an increase in the relative abundance of pathways associated with the degradation of various xenobiotics. mdpi.com

The following table summarizes the key degradation steps for strobilurins.

| Degradation Step | Description | Key Enzymes | Resulting Products | Reference |

| Ester Hydrolysis | Cleavage of the methyl ester bond in the toxophore. This is the primary detoxification step. | Carboxylesterase (e.g., StrH), Subtilisin-like carboxypeptidases | Parent Acid, Methanol | nih.govresearchgate.netasm.org |

| Ring Hydroxylation | Addition of a hydroxyl (-OH) group to the aromatic ring structures. | Not specified | Hydroxylated metabolites | frontiersin.orgnih.gov |

| Double Bond Reduction/Oxidation | Biotic reduction or oxidation of the double bond in the acrylate (B77674) moiety. | Not specified | Modified strobilurin structure | frontiersin.orgnih.gov |

| Conjugation | The resulting metabolites are conjugated with biological molecules. | Glutathione S-transferases (implied) | Conjugated metabolites | frontiersin.orgnih.gov |

Bioremediation Strategies for this compound Contamination

Bioremediation presents a cost-effective and environmentally sound approach for the removal of pesticide residues like this compound from contaminated environments. nih.govfrontiersin.orgresearchgate.net This strategy harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic or non-toxic substances. nih.govfrontiersin.org Compared to conventional physicochemical methods such as photodecomposition, ozonation, and adsorption, microbial degradation is considered an efficient and "green" strategy for pesticide remediation. nih.govfrontiersin.orgfrontiersin.org

Application of Microbial Communities in Contaminated Environments

The application of microbial communities is a cornerstone of bioremediation for environments contaminated with strobilurin fungicides. nih.govfrontiersin.org Microbial degradation is recognized as the most significant pathway for the removal of these compounds. nih.govfrontiersin.org Researchers have successfully isolated and identified several microbial genera with the ability to degrade strobilurins, often utilizing them as a source of carbon and nitrogen. nih.govresearchgate.net The cooperative activities of these microbial communities can also help prevent the accumulation of potentially toxic intermediate metabolites during the degradation process. nih.govfrontiersin.org

A number of bacterial and fungal genera have been identified for their capacity to degrade various strobilurin fungicides, which provides a strong basis for developing bioremediation strategies for this compound. These microorganisms are typically isolated from soil and water environments previously exposed to these fungicides. nih.govfrontiersin.org The use of such microbial consortia can lead to more complete degradation of the parent compound.

Table 1: Microbial Genera with Demonstrated Strobilurin-Degrading Capabilities

| Microbial Genus | Type | Reference |

| Arthrobacter | Bacterium | nih.govfrontiersin.org |

| Bacillus | Bacterium | nih.govfrontiersin.org |

| Cupriavidus | Bacterium | nih.govfrontiersin.org |

| Klebsiella | Bacterium | nih.govfrontiersin.org |

| Pseudomonas | Bacterium | nih.govfrontiersin.org |

| Rhodanobacter | Bacterium | nih.govfrontiersin.org |

| Stenotrophomonas | Bacterium | nih.govfrontiersin.org |

| Aphanoascus | Fungus | nih.govfrontiersin.org |

| Hyphomicrobium | Bacterium | nih.gov |

| Ochrobactrum | Bacterium | researchgate.net |

Studies have shown that some microbial strains exhibit high degradation efficiency. For instance, Klebsiella sp. strain 1805 was found to completely transform 36.5 μM of pyraclostrobin within 120 hours. nih.gov Similarly, Rhodanobacter sp. strain CCH1 and Cupriavidus sp. strain CCH2 were capable of degrading 12 μM of trifloxystrobin in under 20 hours. nih.gov Such findings underscore the potential of applying specific, highly efficient microbial communities to remediate sites contaminated with this compound.

Elucidation of Novel Catabolic Pathways Through Molecular Biology and Genetics

While the application of microbial communities is promising, a deeper understanding of the underlying biochemical and genetic mechanisms is crucial for optimizing bioremediation strategies for this compound. nih.govresearchgate.net Molecular biology and genetic studies are essential to uncover the novel catabolic pathways involved in the degradation of these complex molecules. nih.govresearchgate.net

The basic degradation pathway for many strobilurins involves the hydrolysis of the methyl ester group, a reaction that renders the fungicide non-toxic. nih.govresearchgate.net This initial detoxification step is often catalyzed by esterase enzymes. nih.govasm.org For example, a novel esterase, designated StrH, was identified in Hyphomicrobium sp. strain DY-1. asm.org This enzyme was shown to catalyze the de-esterification of a variety of strobilurin fungicides, producing the corresponding non-toxic parent acid. asm.org

Identifying the genes that code for these key degrading enzymes is a primary goal of current research. nih.govfrontiersin.org During biodegradation, the presence of pesticides can induce the expression of specific genes and enzymes that are upregulated under these stress conditions. nih.govfrontiersin.org By isolating these specialized microbial strains and identifying the efficient degrading enzymes and their corresponding genes, it is possible to accelerate the rate of degradation and mineralization of strobilurins in contaminated environments. nih.govfrontiersin.org

Further in-depth studies using molecular and genetic tools are needed to explore the evolution of these catabolic pathways. nih.govresearchgate.net This knowledge can be applied to:

Genetically engineer microorganisms for enhanced degradation capabilities.

Develop enzyme-based bioremediation technologies.

Monitor the bioremediation process by tracking the expression of key degradation genes.

Although several strobilurin-degrading microbes have been identified, there is still a limited number of studies on the specific enzymes and genes responsible for their degradation. frontiersin.org Therefore, continued research in molecular biology and genetics is paramount for developing more effective and reliable bioremediation strategies for this compound and other related fungicides. nih.gov

Table 2: Key Enzymes and Genes in Strobilurin Degradation

| Enzyme/Gene | Function | Microbial Source | Reference |

| Esterase (e.g., StrH) | Hydrolysis of the ester linkage, detoxification | Hyphomicrobium sp. DY-1 | asm.org |

| Carboxypeptidase (subtilisin-like) | Promiscuous strobilurin methyl esterase activity | Bacillus species | researchgate.net |

| Cytochrome b gene (CYTB) | Target site of strobilurin action; mutations can confer resistance | Pyricularia grisea | apsnet.org |

Ecological Interactions and Non Target Organism Studies of Strobilurin F

Impact on Soil Microbial Communities

However, the effects can be complex and dependent on the specific compound and soil conditions. Metagenomic studies have suggested that the presence of strobilurins can lead to a significant decrease in some soil microbial genera, such as those belonging to Proteobacteria and Firmicutes, while the abundance of others, like Actinobacteria, may increase. nih.goviau.ir

The application of strobilurin fungicides can also influence the functional capabilities of soil microbial communities. Some microorganisms have demonstrated the ability to degrade strobilurin compounds, utilizing them as a carbon source. iau.ir For example, an increased abundance of the bacterial genus Arthrobacter has been noted in fungicide-treated soil, a genus known for its capacity to decompose strobilurins. iau.irnih.gov Similarly, the abundance of Sphingomonas and Sphingomicrobium, known for their ability to degrade various aromatic compounds, has also been observed to increase in the presence of certain fungicides. iau.ir

The prediction of metabolic pathways has revealed that soil bacterial communities can possess a high potential for degrading various pollutants, including fungicides. nih.govresearchgate.netsemanticscholar.org The introduction of these chemicals can induce the expression of specific genes and enzymes in microorganisms that are involved in stress response and detoxification pathways. researchgate.net The primary degradation mechanism for many strobilurins in microorganisms is believed to be carboxylester hydrolysis via esterases. researchgate.net

Effects on Aquatic Organisms

Due to agricultural runoff and spray drift, strobilurin fungicides can enter aquatic ecosystems, where they may pose a risk to non-target aquatic life. researchgate.net

The toxicity of strobilurin fungicides to aquatic organisms is well-documented for several compounds within this class. researchgate.netnih.gov Data indicates that the toxicity of strobilurins varies widely across different aquatic species, including algae, daphnids, and fish. researchgate.netnih.gov The primary mode of action in these organisms, similar to fungi, involves the inhibition of mitochondrial respiration by blocking the electron transfer chain. researchgate.netusgs.govoup.com

Studies have shown that strobilurins can be highly toxic to aquatic life. For instance, trifloxystrobin (B1683241) has been reported to be toxic to fish species such as the grass carp (B13450389) (Ctenopharyngodon idella) and has been shown to cause malformations and other toxic effects in the embryos of the rare minnow (Gobiocypris rarus). scielo.br The acute toxicity of several strobilurins to the water flea (Daphnia magna) has been established, with compounds like pyraclostrobin (B128455) and trifloxystrobin being classified as very toxic. oup.com

Acute Toxicity of Select Strobilurin Fungicides to Aquatic Organisms

| Strobilurin Compound | Organism | Endpoint | Toxicity Value (µg/L) | Reference |

|---|---|---|---|---|

| Pyraclostrobin | Danio rerio (Zebrafish) | 96-h LC50 | 31.1 | oup.com |

| Trifloxystrobin | Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | 15 - 78 | oup.com |

| Pyraclostrobin | Daphnia magna | 48-h EC50 | 20.9 | oup.com |

| Trifloxystrobin | Daphnia magna | 48-h EC50 | 23.0 | oup.com |

Beyond acute toxicity, sublethal concentrations of strobilurin fungicides can have a range of adverse effects on aquatic organisms. These can include genotoxicity, immunotoxicity, cardiotoxicity, neurotoxicity, and endocrine disruption. researchgate.netnih.gov For example, studies on zebrafish have shown that exposure to certain strobilurins can impair mitochondrial function and induce oxidative stress. iau.ir Chronic exposure to trifloxystrobin at environmentally relevant concentrations has been shown to increase the susceptibility of fish to viral infections. semanticscholar.org

The environmental relevance of these findings is underscored by the detection of strobilurin fungicides in surface and groundwater worldwide. researchgate.net The persistence of some of these compounds and their metabolites in aquatic systems raises concerns about the potential for long-term adverse effects on aquatic ecosystems. nih.gov

Broader Ecosystemic Considerations

The widespread use of strobilurin fungicides raises broader concerns for ecosystem health. The potential for these compounds to persist in the environment and impact non-target organisms highlights the need for careful management practices. nih.gov The repeated application of fungicides with a single mode of action can also lead to the development of resistance in target fungal pathogens, a significant challenge in agriculture. nih.gov

The interconnectedness of terrestrial and aquatic ecosystems means that the effects of strobilurins are not confined to the point of application. Runoff and leaching can transport these compounds into water bodies, potentially impacting a wide array of organisms and ecological processes far from the intended target. researchgate.netjchr.org Therefore, a comprehensive understanding of the ecological fate and effects of each specific strobilurin compound, including Strobilurin F, is essential for sustainable agricultural practices and environmental protection.

Disruptions in Nutrient Cycling

Strobilurin-producing fungi, such as Cyphellopsis anomala, are often found on decaying wood. researchgate.net It is theorized that these fungi secrete strobilurins to outcompete other microorganisms for nutrient resources within their substrate. researchgate.net This suggests a primary ecological function tied to securing nutrients by inhibiting the growth of competitors.

When used as agricultural fungicides, some strobilurins have been observed to influence nutrient cycling in plants. For instance, certain compounds in this class can increase the efficiency of nitrogen utilization in crops like wheat. researchgate.nethorizonepublishing.com They have been shown to enhance the activity of nitrate (B79036) reductase, a key enzyme in the first stage of nitrate assimilation by plants. researchgate.net This can lead to increased nitrogen uptake from the soil and more efficient remobilization of nitrogen from vegetative tissues to the grain. researchgate.net It is important to note that these findings are for other commercially available strobilurins, and specific studies confirming similar effects for this compound have not been identified. The broader application of strobilurin fungicides can also lead to shifts in soil microbial communities, which may indirectly affect nutrient cycling. nih.gov For example, by inhibiting fungal growth, these compounds can alter the fungal-to-bacterial ratio in the soil, potentially impacting decomposition and nutrient mineralization processes. nih.gov

Due to the lack of specific research, no data tables on the effects of this compound on nutrient cycling can be provided.

Accumulation in Environmental Matrices

Detailed studies quantifying the accumulation of this compound in specific environmental matrices such as soil, water, or sediment are not present in the reviewed scientific literature. The environmental fate and potential for accumulation of a specific chemical depend on its unique physicochemical properties, which have not been extensively documented for this compound.

However, extensive research on other strobilurin fungicides indicates that, as a class, these compounds can enter the environment and accumulate to varying degrees. jchr.orgiau.ir The persistence and distribution of strobilurins in the environment are influenced by factors such as soil type, moisture, organic matter content, and exposure to sunlight. nih.gov

Generally, strobilurin compounds can be degraded through both biological and chemical processes in soil and water. jchr.org Nevertheless, residues of commonly used strobilurins have been detected in soil, surface water, groundwater, and even in house dust, indicating their potential for persistence and off-site transport. jchr.orgjst.go.jp The accumulation in aquatic ecosystems is a particular concern, as many strobilurins exhibit high toxicity to aquatic organisms. researchgate.netnih.gov The potential for biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food chain, is another concern for persistent chemical residues. jchr.org

Without specific studies on the environmental fate of this compound, it is not possible to create data tables detailing its accumulation in various environmental matrices. The behavior of other strobilurins suggests that if used agriculturally, this compound could potentially accumulate in the environment, but this remains speculative without direct research.

Advanced Analytical Methodologies for Strobilurin F Quantification and Detection

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, remains the gold standard for the analysis of strobilurin fungicides. These methods provide high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of strobilurin fungicides. austinpublishinggroup.commorressier.com This technique is favored for its ability to analyze thermally labile and polar compounds without the need for derivatization. In environmental and food matrices, LC with electrospray ionization (ESI) in the positive ion mode is almost exclusively used for strobilurin analysis. austinpublishinggroup.com

Research has demonstrated the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the simultaneous determination of multiple strobilurin fungicides, including azoxystrobin (B1666510), kresoxim-methyl, picoxystrobin, and pyraclostrobin (B128455), in fruits. nih.gov These methods typically employ a C18 column for separation with gradient elution using mobile phases like acetonitrile and formic acid-amended ammonium acetate. nih.gov Detection is achieved via ESI-MS/MS in the positive ion and multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov Similarly, an LC-MS/MS method was developed for determining seven strobilurin fungicides in Chinese herbs, utilizing an amino solid-phase extraction (SPE) column for cleanup prior to analysis. nih.gov The results from these methods show good linearity, with correlation coefficients (r²) often exceeding 0.99. nih.govnih.gov

The performance of LC-MS/MS is often compared with other techniques and is considered a "reference" method, particularly when coupled with standardized sample preparation like QuEChERS. acs.orgresearchgate.netnih.gov

Table 1: Performance Characteristics of LC-MS/MS Methods for Strobilurin Fungicides

| Compound(s) | Matrix | Linearity (Range) | Recoveries (%) | Relative Standard Deviations (RSD) (%) | Limits of Quantification (LOQ) |

|---|---|---|---|---|---|

| 6 Strobilurins (e.g., Azoxystrobin, Pyraclostrobin) | Fruits | 5-100 µg/L | 60.4 - 120 | 2.15 - 15.1 | Not specified |

While LC-MS/MS is more common for strobilurin analysis, Gas Chromatography coupled with tandem mass spectrometry (GC-MS/MS) is also a powerful and reliable technique for the determination of certain strobilurin fungicides. austinpublishinggroup.comresearchgate.net GC-MS/MS is particularly suitable for more volatile and thermally stable compounds. For some strobilurins, such as picoxystrobin, GC-MS methods may even be preferred due to potentially higher sensitivity compared to LC-ESI-MS/MS. austinpublishinggroup.com

A validated GC-MS/MS method following a modified QuEChERS sample preparation was developed for the analysis of picoxystrobin, kresoxim-methyl, and trifloxystrobin (B1683241) in fruits, vegetables, and soil. rsc.org This method involved extraction with an ethyl acetate and cyclohexane mixture, followed by a cleanup step using primary secondary amine (PSA) and graphitized carbon black (GCB). rsc.org The validation of such methods demonstrates excellent performance, with high average recoveries and low relative standard deviations. researchgate.netrsc.org The limits of detection (LOD) and quantification (LOQ) achieved with GC-MS/MS are typically very low, often in the sub-µg/kg range. researchgate.net

One challenge with GC-MS using electron ionization (EI) is that the molecular ion is often low in abundance, with fragment ions being more prominent. austinpublishinggroup.com This can make molecular weight confirmation difficult. Additionally, some strobilurins, like kresoxim-methyl and trifloxystrobin, can share common fragment ions, making chromatographic separation essential for accurate identification. austinpublishinggroup.com

Table 2: Performance Characteristics of GC-MS/MS Methods for Strobilurin Fungicides

| Compound(s) | Matrix | Recoveries (%) | Intra-day RSD (%) | Inter-day RSD (%) | LOQ |

|---|

Ambient Mass Spectrometry Techniques

Ambient mass spectrometry techniques represent a newer frontier in chemical analysis, allowing for the direct detection of analytes from samples in their native state with minimal or no preparation. This drastically reduces analysis time.

Direct Analysis in Real Time coupled with a time-of-flight mass spectrometer (DART-TOF MS) has been successfully employed for the rapid screening of strobilurin fungicides in food matrices like wheat. acs.orgresearchgate.netnih.gov This technique permits the direct screening of target fungicides on treated grains in less than a minute. acs.orgnih.gov

For quantitative analysis using DART-TOF MS, a simple extraction step, for instance with ethyl acetate, is required. acs.orgnih.gov The use of an internal standard is necessary to compensate for variations in ion intensities during repeated analyses. vscht.cz Studies on six strobilurins spiked in wheat extracts at 50 µg/kg showed good performance characteristics. acs.orgnih.gov The data generated by the DART-TOF MS method showed good agreement with results from conventional LC-MS/MS methods, demonstrating its reliability for quantification after an initial extraction. acs.orgresearchgate.netnih.gov

Table 3: Quantitative Performance of DART-TOF MS for Strobilurins in Wheat Extract

| Parameter | Value Range |

|---|---|

| Recoveries | 78 - 92% |

| Repeatability (RSD) | 8 - 15% |

Desorption Electrospray Ionization coupled with a linear ion trap tandem mass spectrometer (DESI-LIT MSn) serves as a complementary ambient technique, particularly for confirmatory analysis. vscht.cz While DART is used for rapid screening and quantification, DESI-LIT MSn can provide a sufficient number of product ions to confidently confirm the identity of strobilurin fungicides like azoxystrobin and pyraclostrobin in incurred wheat samples. acs.orgresearchgate.netnih.gov This tandem mass spectrometry capability is crucial for structural elucidation and unambiguous identification of the detected compounds. acs.orgvscht.cz

Sample Preparation and Extraction Methods

The quality of analytical results is heavily dependent on the sample preparation step, which aims to extract the target analytes from the sample matrix and remove interfering substances.

The QuEChERS method is a widely adopted and highly effective sample preparation approach for pesticide residue analysis in food and environmental samples. food-safety.comresearchgate.net It is frequently used prior to both LC-MS/MS and GC-MS/MS analysis of strobilurins. acs.orgresearchgate.netrsc.org

The procedure generally involves two main steps. researchgate.net First, a homogenized sample is extracted with a solvent, typically acetonitrile, in the presence of salts like anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) to induce liquid-liquid partitioning and remove water. researchgate.net The second step is a cleanup phase known as dispersive solid-phase extraction (dSPE), where the supernatant from the first step is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove sugars and fatty acids, and graphitized carbon black (GCB) to remove pigments and sterols. rsc.orgresearchgate.net This streamlined process has made QuEChERS a standard for multi-residue pesticide analysis. food-safety.com

Ultrasound-Assisted Extraction (UAE) is another efficient technique used to extract strobilurin fungicides from various sample matrices. kums.ac.irresearchgate.netnih.gov This method utilizes the energy of ultrasonic waves to create acoustic cavitation, which disrupts cell walls and enhances the penetration of the extraction solvent into the sample matrix, thereby improving extraction efficiency. researchgate.net

UAE has been successfully combined with other microextraction techniques, such as surfactant-enhanced emulsification microextraction and dispersive liquid-liquid microextraction (DLLME), for the determination of strobilurins in fruit juices and apples. kums.ac.irnih.govnih.gov These combined methods have shown high enrichment factors and good linearity, with acceptable recovery rates. nih.govnih.gov For instance, a method for strobilurins in fruit juice reported enrichment factors between 95 and 135, with relative recoveries ranging from 82.6% to 97.5%. nih.gov Another study on apple samples using UAE combined with DLLME reported extraction recoveries in the range of 76-92% and enrichment factors from 95 to 115. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetonitrile |

| Azoxystrobin |

| Dimoxystrobin |

| Ethyl acetate |

| Fluoxastrobin |

| Formic acid |

| Kresoxim-methyl |

| Magnesium sulfate |

| Metominostrobin |

| Picoxystrobin |

| Prochloraz |

| Pyraclostrobin |

| Sodium chloride |

Detection and Quantification Parameters

Comprehensive research of publicly available scientific literature did not yield specific validated analytical methodologies for the quantification and detection of the chemical compound Strobilurin F. While this compound is a known natural product, detailed studies outlining its detection and quantification parameters—such as linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and relative standard deviation (RSD)—are not present in the reviewed sources.

The significant body of research on the analytical determination of fungicides focuses extensively on synthetic strobilurins that are commonly used in agriculture. Methodologies for compounds like azoxystrobin, kresoxim-methyl, trifloxystrobin, pyraclostrobin, and picoxystrobin are well-documented, with numerous studies providing in-depth validation data. These studies utilize advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

For instance, validated methods for other strobilurins demonstrate excellent linearity with correlation coefficients (r²) typically exceeding 0.99 over specific concentration ranges. Limits of detection and quantification are regularly reported in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, depending on the matrix and the instrumentation used. Recovery studies in various matrices such as fruits, vegetables, and soil often show acceptable accuracy, with recovery rates generally falling within the 70-120% range, and precision is demonstrated by relative standard deviations of less than 20%.

However, no such detailed validation data or data tables could be located for this compound. The existing literature primarily discusses its isolation, structural elucidation, and biological properties rather than its quantitative analysis in environmental or biological samples. Consequently, the specific detection and quantification parameters for this compound remain uncharacterized in the scientific literature reviewed.

Future Research Directions on Strobilurin F

Elucidation of Novel Resistance Mechanisms and Resistance Management Strategies